Survival Improvement in Septic Shock: 5,14-HEDGE vs. Untreated Endotoxemic Controls
In a mouse model of endotoxemic septic shock, treatment with 5,14-HEDGE (30 mg/kg, s.c., 1 h after LPS) increased the survival rate from 84% in untreated endotoxemic animals to 98%, a 14-percentage-point absolute increase [1]. This survival benefit was abrogated by co-administration of the 20-HETE antagonist 20-HEDE, confirming target engagement [1].
| Evidence Dimension | Survival rate in endotoxemic mice |
|---|---|
| Target Compound Data | 98% survival with 5,14-HEDGE (30 mg/kg, s.c.) |
| Comparator Or Baseline | 84% survival in untreated LPS-treated mice |
| Quantified Difference | +14 percentage points (absolute); +16.7% relative improvement |
| Conditions | Mouse model, LPS-induced endotoxemia, 30 mg/kg s.c. 1 h post-LPS |
Why This Matters
This survival benefit is the most clinically relevant endpoint for septic shock research and has not been reported for closely related analogs such as 20-5,14-HEDE, making 5,14-HEDGE the preferred agonist for mortality-reduction studies.
- [1] Korkmaz B, Cuez T, Buharalioglu CK, et al. 5,14-HEDGE, a 20-HETE mimetic, reverses hypotension and improves survival in a rodent model of septic shock: Contribution of soluble epoxide hydrolase, CYP2C23, MEK1/ERK1/2/IKKβ/IκB-α/NF-κB pathway, and proinflammatory cytokine formation. Prostaglandins Other Lipid Mediat. 2013;102-103:31-41. doi:10.1016/j.prostaglandins.2013.01.005 View Source
